molecular formula C8H9BrN4O2 B108574 Caffeine, 8-bromo- CAS No. 10381-82-5

Caffeine, 8-bromo-

Cat. No. B108574
CAS RN: 10381-82-5
M. Wt: 273.09 g/mol
InChI Key: YRLRORFORQUTKS-UHFFFAOYSA-N
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Description

8-Bromocaffeine is a derivative of caffeine, a xanthine class compound . It has the molecular formula C8H9BrN4O2, an average mass of 273.087 Da, and a monoisotopic mass of 271.990875 Da .


Synthesis Analysis

The synthesis of 8-bromocaffeine involves cross-coupling with α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides in toluene. This process uses a catalytic system composed of Pd(OAc)2·XantPhos and Cs2CO3, and is activated by microwaves .


Molecular Structure Analysis

The molecular structure of 8-bromocaffeine is similar to that of caffeine, but with a bromine atom at the 8th position .


Chemical Reactions Analysis

8-bromocaffeine can undergo various chemical reactions. For instance, it can be cross-coupled with α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides to form xanthine derivatives containing amino-acid fragments .


Physical And Chemical Properties Analysis

8-Bromocaffeine has a molecular formula of C8H9BrN4O2. Its average mass is 273.087 Da, and its monoisotopic mass is 271.990875 Da .

Scientific Research Applications

Radiosensitization in Cancer Therapy

Caffeine, 8-bromo-: is utilized as a radiosensitizer in the radiotherapy of tumors. This compound increases the sensitivity of tumor cells to radiation treatment, potentially improving the efficacy of radiotherapy . In particular, an increased sensitivity of brain tumor cells has been observed when treated with 8-bromocaffeine, suggesting its valuable role in neuro-oncology .

Synthesis of Antibacterial Agents

The compound has been used in the synthesis of caffeine derivatives that exhibit antibacterial activity. These derivatives are particularly effective against pathogens such as Staphylococcus aureus and Bacillus cereus . The introduction of amino-acid fragments into the C-8 position of xanthine derivatives, including 8-bromocaffeine, has shown promising results in enhancing antibacterial properties .

Development of Bioactive Xanthine Derivatives

Research has focused on modifying 8-bromocaffeine to create bioactive xanthine derivatives. These derivatives have shown potential in various biological activities and could lead to the development of new therapeutic agents with reduced toxicity .

Chemical Synthesis and Optimization

8-Bromocaffeine serves as a key intermediate in the chemical synthesis of various compounds. Optimized synthetic approaches have been developed for the production of 8-bromocaffeine and its ester derivatives, which are crucial for further chemical modifications .

Enhancing Antibiotic Efficacy

Studies have indicated that caffeine and its derivatives, including 8-bromocaffeine, can enhance the inhibitory effect of antibiotics like penicillin and tetracycline against certain bacteria. This suggests a potential application in combination therapies to combat bacterial infections .

Receptor Affinity Modulation

Substitution at the C-8 position of xanthines, such as with 8-bromocaffeine, has been shown to significantly increase affinity for certain types of receptors. This property is valuable for the development of drugs targeting specific receptor pathways .

Safety and Hazards

While specific safety and hazard information for 8-bromocaffeine is not available, it’s known that caffeine, the parent compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed and may form combustible dust concentrations in air .

Mechanism of Action

Target of Action

8-Bromocaffeine is a derivative of caffeine, which belongs to the xanthine class . It is primarily used as a radiosensitizer in the radiotherapy of tumors . The primary targets of 8-Bromocaffeine are tumor cells, and its role is to increase the sensitivity of these cells to radiation treatment .

Mode of Action

It is known to act as a radiomodulator, especially as a radiosensitizer . This means that it enhances the effects of radiation therapy, making tumor cells more susceptible to the damaging effects of radiation .

Biochemical Pathways

The synthesis of 8-Bromocaffeine involves an electrophilic aromatic substitution by direct bromination with bromine in glacial acetic acid . Sodium acetate is added to act as an acid scavenger for the hydrogen bromide that is formed . The elemental bromine can also be prepared in situ by oxidizing sodium bromide in an aqueous caffeine solution with hydrogen peroxide .

Pharmacokinetics

Caffeine, from which 8-bromocaffeine is derived, is almost exclusively metabolized in the liver by the cytochrome p-450 enzyme system . It is converted to the main product paraxanthine and the additional products theobromine and theophylline . The large inter-individual variability in caffeine pharmacokinetics is an open challenge, and data is urgently needed to understand and quantify confounding factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .

Result of Action

The primary result of the action of 8-Bromocaffeine is an increased sensitivity of tumor cells to radiation treatment . This makes it a valuable tool in the radiotherapy of tumors, as it can enhance the effectiveness of the treatment .

Action Environment

The action environment of 8-Bromocaffeine is primarily within the context of radiotherapy for tumors The efficacy and stability of 8-Bromocaffeine as a radiosensitizer could potentially be influenced by various environmental factors, although specific details are not well-documented

properties

IUPAC Name

8-bromo-1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLRORFORQUTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146069
Record name Xanthobine
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Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeine, 8-bromo-

CAS RN

10381-82-5
Record name 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
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Record name Xanthobine
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Record name Caffeine, 8-bromo-
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Record name Xanthobine
Source EPA DSSTox
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Record name 8-BROMOCAFFEINE
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Synthesis routes and methods

Procedure details

A solution of 8-bromo-3-methyl xanthine (300 mg; 1.2 mmol) and methyl iodide (1.42 g; 10.0 mmol) in N,N-dimethylformamide (5 ml) was added to potassium carbonate (662 mg; 4.8 mmol) and was heated to 60° C. for 6 hrs. The reaction mixture was poured in water (25 ml) and extracted with ethyl acetate (3×25 ml). The combined extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The product was purified by flash chromatography over silica gel eluting with ethyl acetate to yield the desired product. 315 mg; 92% PRO-04-45
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions that "agents that elevate adenosine 3',5'-cyclic monophosphate (cAMP) such as caffeine, 8-bromo-cAMP, and forskolin inhibited AVP-evoked [3H]InsP formation." [] What is the significance of this finding in the context of smooth muscle cell signaling?

A1: This finding suggests that elevating intracellular cAMP levels, whether through direct activation with 8-bromo-cAMP (a cell-permeable cAMP analog) or indirectly through agents like caffeine and forskolin, can negatively regulate the signaling pathway initiated by arginine vasopressin (AVP). AVP is a hormone known to induce smooth muscle contraction. [] This negative regulation likely occurs upstream of inositol 1,4,5-trisphosphate (InsP3) production, a second messenger crucial for releasing calcium from intracellular stores and triggering contraction. Therefore, caffeine, 8-bromo-cAMP, and forskolin could potentially modulate AVP-induced smooth muscle contraction by interfering with this signaling cascade. This highlights the complex interplay between different signaling pathways in regulating smooth muscle tone.

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